Naphthol AS-BI B-D-glucopyranoside
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Overview
Description
Naphthol AS-BI B-D-glucopyranoside is a chemical compound that serves as a substrate for enzymes such as β-glucosidase and β-glycosidase. It is commonly used in diagnostic tests to detect the presence of enzymes like amylase, lipase, α-amylase, or maltase in biological samples such as urine and feces . In biochemistry, it is often utilized as a chromogenic or fluorogenic substrate for the detection of β-galactosidases and other glycosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-BI B-D-glucopyranoside involves the reaction of 7-bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide with a glucopyranosyl donor under specific conditions. The reaction typically requires the presence of a catalyst and a suitable solvent to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to maintain consistency and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-BI B-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glucosidase, resulting in the release of naphthol AS-BI and glucose.
Oxidation: Can be oxidized under specific conditions to form corresponding quinones.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous solutions and enzyme catalysts like β-glucosidase.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Utilizes nucleophiles and suitable solvents to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Produces naphthol AS-BI and glucose.
Oxidation: Forms quinones.
Substitution: Results in various substituted naphthol derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthol AS-BI B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in diagnostic tests to detect enzyme activity in biological samples.
Medicine: Utilized in clinical diagnostics to identify enzyme deficiencies or abnormalities.
Industry: Applied in food testing and environmental testing to detect specific enzymes or contaminants.
Mechanism of Action
Naphthol AS-BI B-D-glucopyranoside exerts its effects by serving as a substrate for specific enzymes. When hydrolyzed by β-glucosidase, it releases naphthol AS-BI, which can be detected chromogenically or fluorogenically. This reaction allows for the quantification and detection of enzyme activity in various samples . The molecular targets include β-glucosidase and other glycosidases, and the pathways involved are primarily enzymatic hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Naphthol AS-BI B-D-galactopyranoside: Similar substrate used for detecting β-galactosidase activity.
Naphthol AS-BI B-D-mannopyranoside: Used for detecting β-mannosidase activity.
Naphthol AS-BI B-D-xylopyranoside: Utilized for detecting β-xylosidase activity.
Uniqueness
Naphthol AS-BI B-D-glucopyranoside is unique due to its specific application in detecting β-glucosidase activity. Its high sensitivity and specificity make it a valuable tool in diagnostic tests and biochemical assays .
Properties
IUPAC Name |
7-bromo-N-(2-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISGBWZDEMMSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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